BlaA protein is a significant β-lactamase enzyme produced by Yersinia enterocolitica, particularly in biovar 1B. This enzyme plays a crucial role in antibiotic resistance, specifically against penicillins and cephalosporins. BlaA belongs to the class A β-lactamases, which are characterized by their ability to hydrolyze β-lactam antibiotics, thereby rendering them ineffective. The presence of BlaA contributes to the pathogenicity of Yersinia enterocolitica by limiting the susceptibility of this bacterium to commonly used antibiotics, complicating treatment options for infections caused by this organism .
BlaA is derived from Yersinia enterocolitica, a bacterium that can cause gastrointestinal infections in humans. This organism is part of the Enterobacteriaceae family and is often associated with foodborne illnesses. The genetic basis for BlaA production involves specific genes located within the bacterial genome that regulate its expression and activity .
BlaA is classified as a class A β-lactamase. This classification is based on its structural and functional characteristics, including its ability to hydrolyze a wide range of β-lactam antibiotics. Class A enzymes typically contain a serine residue in their active site, which is crucial for their enzymatic activity .
The synthesis of BlaA protein involves transcription and translation processes typical of bacterial protein production. The gene encoding BlaA is transcribed into messenger RNA, which is then translated into the protein by ribosomes in the bacterial cytoplasm.
The synthesis can be influenced by various factors, including the presence of antibiotics that induce the expression of the blaA gene. Studies have shown that exposure to subinhibitory concentrations of imipenem can increase the production of BlaA, indicating that its synthesis is subject to regulatory mechanisms . Techniques such as polymerase chain reaction (PCR) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are commonly employed to analyze the expression levels and purity of BlaA during studies .
The molecular structure of BlaA has been modeled using computational methods. It typically consists of a core structure that includes an active site where substrate binding and hydrolysis occur. The three-dimensional conformation plays a critical role in its enzymatic activity, allowing it to interact with β-lactam antibiotics effectively.
The molecular mass of BlaA is approximately 31.6 kDa, as determined through SDS-PAGE analysis . Structural studies have indicated that specific amino acid sequences within BlaA are critical for its function, with variations among different strains affecting its enzymatic efficiency.
BlaA primarily catalyzes the hydrolysis of β-lactam antibiotics, leading to the formation of inactive products. The reaction mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue at the active site attacks the carbonyl carbon of the β-lactam ring.
The hydrolysis reaction can be monitored using chromogenic substrates like nitrocefin, which changes color upon cleavage by β-lactamases. This method allows for quantitative assessment of BlaA activity under various conditions .
The mechanism by which BlaA confers antibiotic resistance involves several steps:
This process effectively neutralizes the antibiotic's action, allowing Yersinia enterocolitica to survive despite antibiotic treatment .
Studies have shown that variations in BlaA can lead to differences in enzymatic activity among strains, affecting their level of resistance against specific antibiotics .
BlaA exhibits typical properties associated with enzymes, including stability under physiological conditions and sensitivity to heat denaturation. Its solubility in aqueous solutions allows it to function effectively within bacterial cells.
As a β-lactamase, BlaA's primary chemical property is its ability to hydrolyze β-lactam rings. Its activity can be influenced by pH and temperature, with optimal conditions varying among different strains .
Relevant data include:
BlaA has significant implications in clinical microbiology and pharmacology:
Research continues into how best to combat infections caused by Yersinia enterocolitica, particularly those involving strains expressing high levels of BlaA .
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6